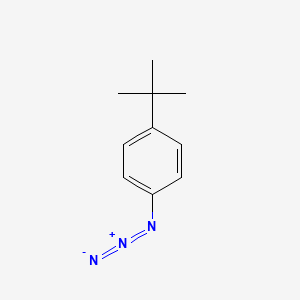

1-Azido-4-tert-butylbenzene

Description

Significance of Aryl Azides in Organic and Materials Chemistry

Aryl azides, the class of compounds to which 1-azido-4-tert-butylbenzene (B6176261) belongs, are of considerable importance in the fields of organic and materials chemistry. at.ua These compounds are characterized by the presence of an azido (B1232118) group (–N₃) attached to an aromatic ring. sigmaaldrich.com The azide (B81097) group is considered a high-energy functional group, and its reactivity is central to its utility. baseclick.eu

In organic synthesis, aryl azides are versatile intermediates. at.ua They are precursors for the synthesis of amines and can participate in various useful transformations, including cycloadditions and reactions with nucleophiles and electrophiles. nih.govwikipedia.org One of the most prominent applications is their role in 1,3-dipolar cycloadditions, a cornerstone of "click chemistry." nih.gov This type of reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is highly reliable and has found broad utility in pharmaceutical and biomedical sciences. nih.gov Furthermore, the azide group can serve as a protecting group for primary amines, valued for its stability under certain reaction conditions. sigmaaldrich.com

In the realm of materials science, aryl azides are employed as precursors for creating functionalized polymers and other advanced materials. smolecule.com Their ability to form cross-linked networks upon activation enhances the mechanical and thermal properties of polymers. baseclick.eu Due to their chemical inertness under physiological conditions, aryl azides can be activated by external stimuli like light, which has led to their use in photoaffinity labeling and as cross-linkers in photoresistors. at.uarsc.org This light-induced activation allows for the modification of polymer surfaces and the synthesis of conducting polymers. at.ua

Role of this compound as a Model Compound in Mechanistic Studies

This compound often serves as a model compound for investigating reaction mechanisms, particularly in the study of cycloaddition reactions and C-H amination processes. The tert-butyl group provides steric bulk and is a useful spectroscopic marker, aiding in the analysis of reaction products and intermediates.

Recent research has utilized this compound to probe the mechanism of [3+2] cycloaddition reactions. imist.ma Density Functional Theory (DFT) studies have been employed to understand the chemoselectivity and regioselectivity of its reactions with alkynes. imist.ma These computational analyses help in explaining experimentally observed outcomes and provide insights into the transition states of the reaction. imist.ma

Furthermore, this compound has been instrumental in studying the reactivity of metal-organoazide adducts. In one study, the reaction of a cobalt(II) complex with this compound led to the formation of a four-coordinate organoazide-bound complex. nih.gov Spectroscopic and structural characterization of this complex confirmed the redox-innocent ligation of the azide. nih.gov Such studies are crucial for understanding C-H amination processes and establishing the competency of the azide adduct itself in these transformations, without necessarily involving a high-valent metal nitrene intermediate. nih.gov The solution IR spectrum of the resulting complex in benzene (B151609) showed a distinct blue-shifted ν(N₃) stretch, indicating a dative interaction between the cobalt and the organoazide. nih.gov

Scope and Academic Relevance of this compound Research

The academic relevance of research involving this compound stems from its utility in both fundamental and applied chemical sciences. As a research compound, it facilitates the exploration of new synthetic methodologies and the understanding of complex reaction mechanisms. smolecule.com

Its participation in bioorthogonal reactions, such as click chemistry, makes it a valuable tool for synthesizing pharmaceutical compounds and for labeling biomolecules for research purposes. smolecule.com The ability to selectively modify proteins and other biological molecules opens avenues for studying biological processes and for the development of targeted therapies. baseclick.eusmolecule.com

In materials science, its role as a precursor for functionalized polymers contributes to the development of new materials with unique properties. smolecule.com The azide functionality allows for the creation of cross-linked networks that can improve the thermal stability and mechanical strength of polymers. baseclick.eu

The study of aryl azides, with this compound as a representative example, continues to be a dynamic area of research. The development of new reactions involving organic azides, such as their oxidation and radical reactions, has expanded their synthetic utility. mdpi.com Furthermore, new applications in high-energy materials and biochemically relevant ligation and labeling methods underscore the ongoing importance of these compounds. mdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-azido-4-tert-butylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-10(2,3)8-4-6-9(7-5-8)12-13-11/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTZBVJQJYUZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 1 Azido 4 Tert Butylbenzene

Established Synthetic Routes to 1-Azido-4-tert-butylbenzene (B6176261)

The preparation of this compound relies on two principal pathways starting from either the corresponding aniline (B41778) or boronic acid derivative.

From 4-tert-butylaniline (B146146):

The most prevalent and traditional method for synthesizing aryl azides is the diazotization of a primary aromatic amine, followed by a substitution reaction with an azide (B81097) salt. scielo.brorganic-chemistry.org In this case, 4-tert-butylaniline serves as the precursor. The process involves two main steps:

Diazotization: 4-tert-butylaniline is treated with a nitrosating agent, typically nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org This reaction converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺). The resulting intermediate is the 4-tert-butylbenzenediazonium salt. These intermediates are generally unstable and are prepared at low temperatures (0–5 °C) to prevent decomposition. organic-chemistry.org

Azidation: The prepared diazonium salt is then reacted with a source of the azide ion (N₃⁻), most commonly sodium azide (NaN₃). The azide ion displaces the dinitrogen molecule (N₂), which is an excellent leaving group, to form the final product, this compound. scielo.br

An alternative to mineral acids and sodium nitrite for the diazotization step involves the use of organic nitrites, such as tert-butyl nitrite, in the presence of an acid source. researchgate.net

From 4-tert-butylphenylboronic acid:

An alternative route that avoids the potentially unstable diazonium salt intermediate involves the use of organoboron compounds. organic-chemistry.org 4-tert-butylphenylboronic acid, a commercially available and stable solid, can be converted to this compound. chemimpex.comsigmaaldrich.com This transformation is typically achieved through a copper(II)-catalyzed reaction. In this method, the boronic acid is reacted with an azide source, such as sodium azide, in the presence of a copper(II) catalyst. This approach complements existing methods and is particularly useful for substrates where the diazotization procedure may be problematic. organic-chemistry.org

Functional Group Compatibility in the Synthesis of this compound Derivatives

The synthesis of derivatives of this compound requires reaction conditions that are tolerant of other functional groups present on the aromatic ring. The tert-butyl group itself is a sterically bulky and electron-donating alkyl group, which is generally robust and non-reactive under the standard diazotization-azidation conditions.

The synthesis of aryl azides is compatible with a wide range of functional groups. acs.org Research has shown that anilines bearing both electron-donating and electron-withdrawing groups can be successfully converted into their corresponding aryl azides. acs.org

Electron-donating groups: Groups like ethers (alkoxy) and alkyls are well-tolerated and generally yield good results.

Electron-withdrawing groups: Halogens, nitro groups, and cyano groups are also compatible with the synthesis, although they can influence the reactivity of the diazonium salt intermediate. rsc.org

This broad functional group tolerance makes it possible to synthesize a variety of substituted this compound derivatives by starting with the appropriately substituted 4-tert-butylaniline precursor. Furthermore, modern electrochemical methods for C-H azidation of anilines have also shown tolerance for a range of functional groups under mild, metal-free conditions. acs.orgacs.org

Optimization of Reaction Conditions for this compound Synthesis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring the safety of the procedure. The key variables in the standard diazotization-azidation of 4-tert-butylaniline include the choice of acid, nitrosating agent, azide source, solvent, and temperature.

Systematic studies on the synthesis of aryl azides from anilines have provided insights into the optimal conditions. researchgate.net For instance, the choice of acid can impact the efficiency of the diazotization step. While strong mineral acids are common, the use of p-toluenesulfonic acid (p-TsOH) has been shown to produce stable arenediazonium tosylate salts, which can then be cleanly converted to aryl azides. organic-chemistry.org

The table below summarizes findings from optimization studies on the synthesis of a model aryl azide from aniline, which are applicable to the synthesis of this compound.

| Entry | Nitrite Source (equiv.) | Azide Source (equiv.) | Acid | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | NaNO₂ (1.1) | NaN₃ (1.2) | HCl | Water/DCM | 0 to RT | 85 |

| 2 | t-BuONO (1.2) | TMSN₃ (1.5) | - | CH₃CN | 0 | 92 |

| 3 | NaNO₂ (1.2) | NaN₃ (1.5) | p-TsOH | Water | RT | 95 |

| 4 | NaNO₂ (1.1) | Bu₃SnN₃ (1.8) | HCl | Toluene/Water | 0 | 78 |

Data is illustrative and compiled from general findings in aryl azide synthesis. researchgate.net

Key findings from such optimization studies indicate that:

The use of phase-transfer catalysts can be beneficial when dealing with reactants in different phases.

In situ formation of diazonium tosylates can lead to cleaner reactions and higher yields as the intermediates are more stable. organic-chemistry.org

Alternative azide sources like trimethylsilyl (B98337) azide (TMSN₃) or tributyltin azide (Bu₃SnN₃) can be effective, sometimes offering milder reaction conditions. researchgate.net

By carefully controlling these parameters, the synthesis of this compound can be performed efficiently and with high purity.

Computational and Theoretical Investigations of 1 Azido 4 Tert Butylbenzene Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a cornerstone in the computational elucidation of reaction mechanisms involving organic azides. For 1-azido-4-tert-butylbenzene (B6176261), DFT calculations are instrumental in exploring various reaction pathways, such as thermal decomposition and cycloaddition reactions.

One of the primary reactions of aryl azides is the thermal extrusion of dinitrogen (N₂) to form a highly reactive nitrene intermediate. DFT studies on related aryl azides have shown that this process can proceed through different mechanisms. For instance, the decomposition of phenyl azide (B81097) has been computationally investigated to understand the formation of the corresponding singlet and triplet nitrenes. researchgate.net These studies provide a framework for understanding the decomposition of this compound, where the tert-butyl group is expected to influence the stability of the resulting nitrene.

DFT calculations have also been pivotal in understanding the mechanism of 1,3-dipolar cycloadditions, a hallmark reaction of azides. Studies on the reaction of phenyl azide with various dipolarophiles have been conducted to map out the potential energy surfaces and identify whether the mechanism is concerted or stepwise. nih.govacs.org For this compound, the electron-donating nature of the tert-butyl group can influence the kinetics and regioselectivity of these cycloadditions. For example, in reactions with electron-deficient alkenes, the tert-butyl group would be expected to increase the HOMO energy of the azide, thereby accelerating the reaction.

Furthermore, DFT has been employed to investigate the formation of aryl azides from diazonium salts, a common synthetic route. Computational studies support a stepwise mechanism involving acyclic zwitterionic intermediates rather than a concerted (3+2) cycloaddition. diva-portal.org The low energy barriers calculated for these processes are consistent with the rapid and efficient formation of aryl azides, including this compound. diva-portal.org

In the context of transition metal-catalyzed reactions, DFT can be used to model the interaction of this compound with a metal center. For instance, the formation of iron(III) imido complexes from the reaction of an iron(II) precursor with aryl azides, including this compound, has been studied. nih.gov DFT calculations in such systems help to elucidate the electronic structure of the resulting metal-imido species and the mechanism of N-group transfer. nih.gov

Molecular Electron Density Theory (MEDT) for Understanding Bond Formation Processes

Molecular Electron Density Theory (MEDT) offers a different perspective on chemical reactivity, emphasizing the role of the electron density distribution in the ground state of the reactants. acs.org According to MEDT, the changes in electron density along a reaction pathway are key to understanding the molecular mechanism. acs.org

In the context of 1,3-dipolar cycloadditions involving this compound, MEDT provides a powerful framework for analyzing the bond formation process. The theory posits that the reaction is initiated at the points where the most significant changes in electron density occur. An analysis of the conceptual DFT reactivity indices, which are central to MEDT, can predict the feasibility and outcome of these reactions.

For the reaction of an aryl azide with a dipolarophile, MEDT can be used to classify the reaction as having forward electron density flux (FEDF), reverse electron density flux (REDF), or null electron density flux (NEDF). This classification helps in understanding the electronic nature of the transition state and the factors governing the reaction rate. While specific MEDT studies on this compound are not extensively documented, the principles of MEDT have been applied to the cycloaddition reactions of aryl azides with alkynes, providing a basis for understanding the reactivity of their substituted derivatives. acs.org

The electron-donating tert-butyl group in this compound increases the nucleophilicity of the azide. In reactions with electrophilic alkynes, this would lead to a more favorable interaction and a lower activation barrier, a phenomenon that can be rationalized within the MEDT framework by analyzing the changes in electron density at the transition state.

Analysis of Reactivity Descriptors (e.g., Electrophilicity Index, Parr Functions, Frontier Molecular Orbitals)

Reactivity descriptors derived from conceptual DFT are invaluable tools for predicting and rationalizing the chemical behavior of molecules like this compound.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding cycloaddition reactions. In the case of this compound, the electron-donating tert-butyl group raises the energy of the HOMO compared to unsubstituted phenyl azide. This smaller HOMO-LUMO gap with an electron-deficient dipolarophile leads to a stronger orbital interaction and a faster reaction rate. Conversely, in reactions with electron-rich dipolarophiles, the interaction with the azide's LUMO becomes more important.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). While aryl azides are generally considered electrophilic, the presence of the electron-donating tert-butyl group in this compound would be expected to decrease its electrophilicity compared to phenyl azide or aryl azides with electron-withdrawing groups. This has implications for its reactivity in polar reactions. The electrophilicity index has been successfully applied to understand the reactivity of various dipoles in 1,3-dipolar cycloadditions. mdpi.com

Parr Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. By analyzing the Parr functions for this compound, one can predict the regioselectivity of its cycloaddition reactions. The analysis would reveal the local nucleophilic and electrophilic centers within the azide moiety, guiding the prediction of the major regioisomer formed in a given reaction.

A hypothetical table of calculated reactivity descriptors for this compound compared to phenyl azide is presented below. These values are illustrative and would be obtained from DFT calculations.

| Compound | HOMO (eV) | LUMO (eV) | Electrophilicity Index (ω) (eV) |

| Phenyl Azide | -7.2 | -0.5 | 1.5 |

| This compound | -6.9 | -0.4 | 1.3 |

Note: The values in this table are illustrative and intended to demonstrate the expected trends based on the electronic effects of the substituent.

Potential Energy Surface (PES) Mapping and Transition State Characterization

The exploration of the potential energy surface (PES) is a fundamental aspect of computational reaction chemistry. For reactions involving this compound, mapping the PES allows for the identification of stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

The characterization of a transition state involves locating a first-order saddle point on the PES and confirming it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For the 1,3-dipolar cycloaddition of this compound with an alkene, for example, DFT calculations would be used to locate the transition state structure. The geometry of this TS would reveal the degree of bond formation and breaking, indicating whether the reaction is synchronous or asynchronous. nih.gov

For the thermal decomposition of this compound, PES mapping can distinguish between a concerted pathway for N₂ elimination and a stepwise pathway involving a transient intermediate. researchgate.net The calculated activation energies for these pathways determine the preferred reaction mechanism under given conditions.

Below is an example of a data table that could be generated from a computational study on the reaction of this compound with an alkyne, showcasing the energetic profile of the reaction.

| Stationary Point | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants | 0.0 | - |

| Transition State | +15.2 | Asynchronous bond formation |

| Product | -25.8 | Triazole ring |

Note: The values in this table are hypothetical and for illustrative purposes.

Electron Localization Function (ELF) Analysis for Mechanistic Insights

The Electron Localization Function (ELF) is a powerful tool for visualizing and analyzing chemical bonding. acs.org It provides a topological analysis of the electron density, revealing regions of core electrons, covalent bonds, and lone pairs. In the study of reaction mechanisms, ELF analysis of the points along the reaction pathway, particularly the transition state, offers profound mechanistic insights.

For the cycloaddition reactions of this compound, an ELF analysis of the transition state can visualize the formation of new covalent bonds. It can show how the electron density reorganizes as the azide approaches the dipolarophile, providing a clear picture of the bond-forming process. This analysis can help to understand the electronic nature of the transition state and the factors that stabilize it.

In the context of MEDT, ELF analysis is used to characterize the changes in electron density that drive the reaction. By examining the basins of attraction and their populations along the intrinsic reaction coordinate, one can gain a detailed understanding of how bonds are broken and formed. For instance, in a polar cycloaddition, the ELF analysis would show the flow of electron density from the nucleophilic component to the electrophilic one.

Academic Research Applications and Advanced Concepts Utilizing 1 Azido 4 Tert Butylbenzene

Chemical Biology and Bioorthogonal Labeling Strategies

Aryl azides, including 1-azido-4-tert-butylbenzene (B6176261), are powerful tools in chemical biology. Their ability to participate in bioorthogonal reactions—chemical reactions that can occur inside of living systems without interfering with native biochemical processes—makes them invaluable for studying biological systems in their natural environment.

Application of this compound Derivatives as Chemical Probes

Derivatives of this compound are synthesized to function as chemical probes, which are molecules used to study and manipulate biological systems. A typical photoaffinity probe consists of three key components: a ligand for binding to a specific biological target, a photoreactive group (in this case, the aryl azide), and a reporter tag (like biotin (B1667282) or a fluorophore) for detection and isolation. rsc.orgmdpi.comnih.gov

Upon irradiation with UV light, the aryl azide (B81097) group of the probe generates a highly reactive nitrene intermediate. rsc.org If the probe is bound to its target protein, this nitrene can form a stable covalent bond with nearby amino acid residues, permanently labeling the target. rsc.org This technique, known as photoaffinity labeling (PAL), is instrumental in identifying the targets of drugs and other bioactive molecules within complex cellular environments. rsc.orgnih.gov The design of these probes can be modular, allowing for the synthesis of diverse libraries of probes to investigate a wide range of biological targets. researchgate.netuic.eduunimi.it For example, probes can be designed with varying linker lengths between the ligand and the azide to optimize crosslinking efficiency. researchgate.net

Bioconjugation Techniques for Biomolecule Functionalization

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule. Aryl azides are central to several bioconjugation strategies due to the versatile reactivity of the azide group. These techniques enable the functionalization of proteins, nucleic acids, and other biomolecules with moieties that can alter or enhance their function. nih.gov

One of the most prominent bioconjugation reactions involving azides is the Staudinger ligation. This reaction occurs between an azide and a phosphine (B1218219), and it has been adapted to operate under biological conditions. d-nb.inforesearchgate.net Another powerful set of reactions are the azide-alkyne cycloadditions, often referred to as "click chemistry." These include the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a toxic metal catalyst and is thus highly suitable for use in living cells. nih.gov These methods are used to attach various functional groups, such as fluorescent dyes or drug molecules, to biomolecules with high specificity and efficiency. nih.govresearchgate.net

| Bioconjugation Reaction | Reactants | Key Features | Primary Application |

| Staudinger Ligation | Aryl Azide, Phosphine | Bioorthogonal; forms a stable amide bond. | Protein and peptide modification. researchgate.net |

| CuAAC | Aryl Azide, Terminal Alkyne | High efficiency and specificity; requires copper catalyst. | Labeling of biomolecules in vitro. nih.gov |

| SPAAC | Aryl Azide, Strained Cyclooctyne (B158145) | Bioorthogonal; catalyst-free; rapid kinetics. | Live-cell imaging and labeling. nih.gov |

Conceptual Frameworks for Prodrug Activation via Bioorthogonal Chemistry

Bioorthogonal chemistry provides a sophisticated framework for activating prodrugs—inactive precursors of therapeutic agents—at a specific target site, thereby minimizing off-target toxicity. otago.ac.nz In this strategy, a prodrug containing a "caged" active component is administered. The cage is an azide-containing moiety that renders the drug inactive.

Activation occurs when a second, non-toxic molecule containing a complementary reactive group (like a phosphine or a strained alkyne) is administered and reacts with the azide via a bioorthogonal reaction. d-nb.infonih.gov This reaction triggers the release of the active drug specifically at the desired location. For instance, the strain-promoted 1,3-dipolar cycloaddition between an aryl azide-containing prodrug and a trans-cyclooctene (B1233481) (TCO) derivative can lead to the release of the active compound. nih.govotago.ac.nzresearchgate.net This approach holds promise for targeted cancer therapy, where a TCO-functionalized antibody could direct the activation of an azide-caged chemotherapeutic agent specifically at tumor cells. nih.gov

Materials Science and Surface Functionalization Methodologies

The reactivity of aryl azides is also extensively exploited in materials science for creating novel polymers and for modifying the surfaces of various substrates. The tert-butyl group in this compound can enhance solubility in organic solvents and influence the properties of the resulting materials.

Incorporation of Aryl Azide Moieties into Polymeric Materials

Aryl azides can be incorporated into polymer chains as functional side groups or as end-groups. This is often achieved by synthesizing monomers that contain the azide functionality or by using an azide-containing initiator in controlled polymerization techniques like atom transfer radical polymerization (ATRP). researchgate.net The resulting azide-functionalized polymers are versatile building blocks for creating more complex macromolecular structures.

For example, azide-containing polymers can be cross-linked by activating the azide groups, leading to the formation of stable polymer networks with enhanced thermal and mechanical properties. Furthermore, the azide groups serve as handles for post-polymerization modification using click chemistry. nih.gov This allows for the attachment of various functional molecules to the polymer backbone, creating materials for applications such as drug delivery, tissue engineering, and advanced coatings. nih.govzju.edu.cn For instance, polymers with azide side chains can be reacted with alkyne-terminated molecules to create graft copolymers. zju.edu.cnrsc.org

| Polymer Type | Method of Azide Incorporation | Application |

| Polystyrene | ATRP with azide-functionalized initiator | Precursor for block copolymers via click chemistry. |

| Poly(tert-butyl acrylate) | ATRP with functional initiator | Synthesis of end-functional star polymers. researchgate.net |

| Polycarbonates | Ring-Opening Polymerization of azide-monomer | Creation of degradable materials for biomedical use. nih.gov |

| Multiwalled Carbon Nanotubes | Surface modification with azide-polymers | Layer-by-layer functionalization via click chemistry. zju.edu.cn |

Photoaffinity Labeling and Surface Modification using Aryl Azides

The photochemical reactivity of aryl azides is a powerful tool for surface functionalization. nih.gov When a surface is coated with a derivative of this compound and irradiated with UV light, the generated nitrene can insert into C-H bonds or add to C=C double bonds on the substrate material, forming a stable covalent linkage. nih.govnih.gov This method is particularly useful for modifying surfaces that are chemically inert and lack functional groups for traditional coupling reactions. nih.gov

This technique has been used to covalently attach polymer films, biomolecules, and other functional coatings to a wide variety of substrates, including metals, oxides, and organic polymers. nih.govrsc.orgzjwintime.com For instance, perfluorophenyl azides (PFPAs) are widely used as versatile coupling agents for surface engineering. nih.gov By designing aryl azides with a second functional group, it is possible to create a "bridge" that covalently links a material to a desired coating. This has applications in creating biocompatible surfaces for medical devices, developing biosensors, and fabricating microarrays. nih.gov

Development of Novel Synthetic Organic Methodologies

This compound serves as a versatile precursor in the development of innovative synthetic methods, primarily through the generation of the highly reactive 4-tert-butylphenylnitrene intermediate. This nitrene, or its corresponding metal-nitrenoid complex, is a powerful tool for constructing carbon-nitrogen bonds and accessing a variety of valuable nitrogen-containing molecules.

Construction of Complex Nitrogen-Containing Heterocycles (e.g., Triazoles, Indoles, Aziridines, Tetrazoles)

The azide functional group in this compound is a key synthon for building diverse heterocyclic rings through several distinct mechanistic pathways.

Triazoles: The most prominent application of this compound in heterocycle synthesis is in the construction of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted-1,2,3-triazoles. In this reaction, this compound reacts with a terminal alkyne in the presence of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270). The reaction is characterized by its high yield, mild conditions, and tolerance of a wide range of functional groups.

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

| This compound | Phenylacetylene | CuI / DIPEA in DMF | 1-(4-tert-butylphenyl)-4-phenyl-1H-1,2,3-triazole | luc.edu |

| This compound | Propargyl alcohol | CuSO₄·5H₂O / Sodium Ascorbate | (1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl)methanol | nih.gov |

Indoles: The synthesis of indoles from this compound typically requires the generation of the corresponding nitrene. The Sundberg indole (B1671886) synthesis provides a framework for this transformation. researchgate.net An appropriately substituted precursor, such as an ortho-alkenyl-substituted this compound derivative, can undergo thermal or photochemical decomposition. This process eliminates dinitrogen (N₂) and generates a transient nitrene, which rapidly undergoes intramolecular cyclization onto the adjacent double bond, followed by aromatization to yield the substituted indole ring system. This method allows for the construction of indoles with the 4-tert-butylphenyl group appended to the indole nitrogen. researchgate.netnih.gov

Aziridines: Aziridines, valuable three-membered nitrogen heterocycles, can be synthesized through the nitrogen atom transfer from this compound to an alkene. This transformation is often mediated by transition metal catalysts, such as those based on rhodium, copper, or iron. researchgate.netnih.gov The catalyst coordinates with the azide, facilitating the expulsion of N₂ and the formation of a metal-nitrenoid intermediate. This intermediate then reacts with an alkene in a stereospecific manner to deliver the nitrogen atom, forming the aziridine (B145994) ring. The choice of catalyst and ligand is crucial for controlling the efficiency and enantioselectivity of the reaction.

Tetrazoles: While the most common synthesis of tetrazoles involves the reaction of a nitrile with an inorganic azide like sodium azide, this compound can be employed in alternative routes to produce 1-substituted tetrazoles. nih.govresearchgate.net One such method is the [3+2] cycloaddition reaction between the organic azide and an isocyanide. This reaction provides direct access to 1,5-disubstituted tetrazoles where the 4-tert-butylphenyl group is attached to the N-1 position of the tetrazole ring.

Catalytic Systems for Nitrogen Atom Transfer and C-N Bond Formation

The generation of nitrene from this compound is a powerful method for C-N bond formation, but the high reactivity of the free nitrene can lead to a lack of selectivity. To address this, catalytic systems, particularly those involving transition metals, are employed to generate more stable and selective metal-nitrenoid intermediates. These intermediates are central to controlled nitrogen atom transfer reactions.

Catalysts based on cobalt, ruthenium, and rhodium have proven effective in mediating these transformations. The general mechanism involves the initial reaction of the metal complex with this compound to form a metal-azide adduct. Upon thermal or photochemical activation, this adduct loses N₂ to form a transient metal-nitrenoid species. This highly electrophilic intermediate can then undergo various reactions, most notably:

C-H Amination/Amidation: The metal-nitrenoid can insert into aliphatic C-H bonds, converting them directly into C-N bonds. This powerful transformation provides a direct route to amines and amides from simple hydrocarbon precursors, bypassing multiple synthetic steps.

Catalytic Aziridination: As described previously, the metal-nitrenoid transfers the nitrogen atom to an alkene with high selectivity and stereocontrol, which is often difficult to achieve with the free nitrene.

The use of chiral ligands on the metal center allows for the development of enantioselective catalytic systems, enabling the synthesis of chiral amines and aziridines, which are of significant importance in medicinal chemistry.

Spectroscopic and Analytical Techniques for Studying this compound Reactions

A suite of advanced spectroscopic and analytical methods is essential for elucidating the mechanisms of reactions involving this compound and for characterizing the transient intermediates and final products.

Real-time Spectroscopic Monitoring of Intermediates

Understanding the rapid transformations that occur during the decomposition of this compound requires techniques capable of monitoring reactions in real time.

Time-Resolved Infrared (TRIR) Spectroscopy: This technique is particularly powerful for studying the photochemical reactions of aryl azides. nih.govepa.gov Upon flash photolysis with a UV laser pulse, the characteristic asymmetric stretching vibration of the azide group (~2100-2130 cm⁻¹) disappears. Simultaneously, new transient absorption bands appear, which can be assigned to short-lived intermediates. For example, the formation of didehydroazepine intermediates, resulting from the rearrangement of the initially formed singlet nitrene, can be identified by their strong IR absorption band in the ~1880-1920 cm⁻¹ region. nih.gov

Benchtop NMR Spectroscopy: For slower, thermally driven reactions like the CuAAC, real-time monitoring can be achieved using modern NMR techniques. For instance, Signal Amplification By Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically enhance NMR signals, allowing for the tracking of reactant consumption and product formation at low concentrations and in real time. nih.gov This allows for detailed kinetic analysis of the cycloaddition reaction.

Advanced NMR, IR, and EPR Spectroscopy for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for the unambiguous structural characterization of the stable reaction products, such as the resulting triazoles, indoles, or aziridines. The distinct signals for the tert-butyl group (a singlet around 1.3 ppm in ¹H NMR) and the aromatic protons provide clear handles for confirming the incorporation of the 4-tert-butylphenyl moiety into the product structure. chemicalbook.comrsc.orgchemicalbook.comresearchgate.net

Infrared (IR) Spectroscopy: In addition to its use in time-resolved studies, standard FT-IR spectroscopy is crucial for routine reaction monitoring. The complete disappearance of the strong azide peak is a reliable indicator of reaction completion. The appearance of new bands corresponding to the functional groups in the heterocyclic products confirms the success of the transformation.

Electron Paramagnetic Resonance (EPR) Spectroscopy: The photochemical or thermal decomposition of this compound can generate the 4-tert-butylphenylnitrene in its triplet ground state. EPR spectroscopy is the definitive method for detecting and characterizing such triplet species. The EPR spectrum of a triplet nitrene is characterized by specific transitions that allow for the determination of the zero-field splitting (ZFS) parameters (D and E), which provide information about the electronic and geometric structure of the nitrene.

| Technique | Application | Key Observable Feature | Ref. |

| Time-Resolved IR | Detection of short-lived intermediates in photolysis | Disappearance of azide stretch (~2120 cm⁻¹); appearance of ketenimine (~1900 cm⁻¹) | nih.gov |

| Benchtop NMR (SABRE) | Real-time kinetic analysis of cycloaddition reactions | Change in chemical shifts and integration of reactant and product signals | nih.gov |

| ¹H / ¹³C NMR | Structural elucidation of final products | Characteristic signals for the 4-tert-butylphenyl group and the new heterocycle | researchgate.net |

| EPR Spectroscopy | Characterization of triplet nitrene intermediate | Signals corresponding to the zero-field splitting parameters (D, E) of the triplet state |

X-ray Crystallography of Metal-Azide Complexes and Reaction Products

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline materials. This technique is invaluable in the study of reactions involving this compound in several ways:

Metal-Azide Complexes: In catalytically driven reactions, it is sometimes possible to isolate and crystallize the initial metal-azide complex formed between the catalyst and this compound. The resulting crystal structure provides precise information on the coordination geometry, bond lengths, and bond angles, offering insights into the first step of the catalytic cycle. jhu.edu

Reaction Products: For crystalline heterocyclic products, X-ray crystallography provides unequivocal proof of their structure and stereochemistry. This is particularly important when new synthetic methodologies are being developed, as it confirms the proposed reaction outcome. The solid-state packing and intermolecular interactions observed in the crystal lattice can also provide valuable information for materials science applications. nih.govresearchgate.netweizmann.ac.il

Q & A

Basic: What are the standard synthetic routes for preparing 1-Azido-4-tert-butylbenzene, and what methodological considerations ensure high yield and purity?

Answer:

this compound is typically synthesized via nucleophilic substitution or diazotization. A common method involves reacting 4-tert-butylbenzyl bromide with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Key considerations include:

- Stoichiometry: Excess NaN₃ (1.2–1.5 equiv.) to drive the reaction to completion.

- Safety: Azides are shock-sensitive; inert atmosphere and controlled heating are critical .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors and byproducts.

Yield optimization requires monitoring reaction progress via TLC or HPLC.

Basic: How does the tert-butyl group influence the stability and reactivity of this compound under varying experimental conditions?

Answer:

The tert-butyl group provides steric hindrance, stabilizing the molecule against thermal decomposition and unintended cyclization. However:

- Thermal Stability: Decomposition occurs above 120°C, releasing nitrogen gas. Store at –20°C in amber vials under argon .

- Photoreactivity: The azide group is UV-sensitive; reactions should avoid prolonged light exposure.

- Solvent Compatibility: Use non-nucleophilic solvents (e.g., THF, DCM) to prevent premature reduction of the azide .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

Answer:

- NMR:

- IR: The azide stretch (ν~2100–2150 cm⁻¹) is diagnostic but weak; use ATR-FTIR for enhanced sensitivity .

- MS (EI): Molecular ion [M]⁺ at m/z 203 (C₁₀H₁₃N₃), with fragmentation peaks at m/z 160 (loss of N₃) .

Advanced: How can researchers leverage this compound in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, and what experimental parameters minimize side reactions?

Answer:

In CuAAC ("click chemistry"), the tert-butyl group mitigates steric clashes during triazole formation. Key parameters:

- Catalyst System: CuSO₄/sodium ascorbate (1:5 molar ratio) in t-BuOH/H₂O (3:1) at 25–40°C.

- Alkyne Partner: Terminal alkynes (e.g., propargyl ethers) yield 1,4-disubstituted triazoles.

- Side Reactions: Competing Glaser coupling of alkynes is suppressed by degassing solvents and using excess azide .

Monitor reaction progress via ¹H NMR (disappearance of azide IR stretch) .

Advanced: How should researchers address contradictions in reported reaction outcomes (e.g., variable triazole yields) when using this compound?

Answer:

Contradictions often arise from:

- Impurity Profiles: Trace metals (e.g., Cu residues) accelerate azide decomposition. Pre-purify via chelation (EDTA wash) .

- Moisture Sensitivity: Anhydrous conditions are critical; use molecular sieves in hygroscopic solvents.

- Reproducibility: Validate protocols with internal standards (e.g., benzophenone for NMR) and replicate under inert atmospheres .

Advanced: What advanced analytical strategies resolve challenges in detecting azide decomposition products during long-term storage?

Answer:

Decomposition products (e.g., amines, nitriles) can be identified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.